Einecs 262-488-3

Corticosteroid synthesis Triamcinolone intermediates Structural differentiation

Einecs 262-488-3 designates 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 60864-48-4), a synthetic fluorinated corticosteroid intermediate with molecular formula C₂₃H₂₇FO₇ and molecular weight 434.45 g·mol⁻¹. The compound belongs to the 9,11-epoxy-pregna-1,4-diene-3,20-dione subclass and features a distinctive 6β-fluoro substituent, a 9β,11α-epoxide, free 16α- and 17α-hydroxyl groups, and a single 21-acetate ester.

Molecular Formula C23H27FO7
Molecular Weight 434.5 g/mol
Cat. No. B15182665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 262-488-3
Molecular FormulaC23H27FO7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C)O)O
InChIInChI=1S/C23H27FO7/c1-11(25)30-10-18(28)22(29)17(27)8-13-14-7-16(24)15-6-12(26)4-5-20(15,2)23(14)19(31-23)9-21(13,22)3/h4-6,13-14,16-17,19,27,29H,7-10H2,1-3H3/t13-,14?,16+,17+,19?,20-,21-,22-,23?/m0/s1
InChIKeyZXCUGBNTNOOANT-ANXILXGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 262-488-3 (CAS 60864-48-4) – Corticosteroid Intermediate Procurement Guide


Einecs 262-488-3 designates 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 60864-48-4), a synthetic fluorinated corticosteroid intermediate with molecular formula C₂₃H₂₇FO₇ and molecular weight 434.45 g·mol⁻¹ [1]. The compound belongs to the 9,11-epoxy-pregna-1,4-diene-3,20-dione subclass and features a distinctive 6β-fluoro substituent, a 9β,11α-epoxide, free 16α- and 17α-hydroxyl groups, and a single 21-acetate ester . It is commercially available as a research intermediate, typically at ≥96% purity, and is primarily utilized in synthetic routes toward 9α-fluoro-11β-hydroxy-corticosteroids . The precise stereochemical assignment at C9/C11 (β,α-epoxide) and C6 (β-fluoro) structurally differentiates this intermediate from the more common 9β,11β-epoxy and 6α-fluoro regioisomers employed in flumethasone and dexamethasone synthesis pathways [1].

Why Einecs 262-488-3 Cannot Be Replaced by Other 9,11-Epoxy Corticosteroid Intermediates


9,11-epoxy corticosteroid intermediates are not interchangeable commodities. The combination of 6β-fluoro stereochemistry, 9β,11α-epoxide geometry, and the specific 16α-hydroxy/21-monoacetate protection pattern in Einecs 262-488-3 determines which downstream corticosteroid scaffold can be accessed. The closest analog, (9β,11β)-9,11-epoxy-16,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 215095-77-5), lacks the 6-fluoro substituent entirely, which is critical for glucocorticoid receptor binding potency [2]. The 16α-methyl analog (CAS 60864-53-1) is directed toward the flumethasone/dexamethasone synthetic branch and cannot yield 16α-hydroxy corticosteroids such as triamcinolone derivatives without additional de novo hydroxylation steps [1]. Furthermore, the 9β,11α-epoxide stereochemistry in the target compound affects the stereochemical outcome of hydrofluoric acid-mediated epoxide ring-opening fluorination, a reaction whose regioselectivity is known to be sensitive to epoxide face orientation [3]. Generic substitution without explicit verification of these structural parameters risks introducing an intermediate that is incompatible with the intended downstream synthetic sequence or that produces an undesired stereoisomer at C11.

Einecs 262-488-3 – Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


16α-Hydroxy vs. 16α-Methyl Substitution – Divergent Downstream Corticosteroid Scaffold Access

Einecs 262-488-3 bears a free 16α-hydroxy group, whereas the closest 6β-fluoro-9β,11α-epoxy analog (CAS 60864-53-1) carries a 16α-methyl substituent and 17,21-diacetate protection [1]. The 16α-hydroxy intermediate is synthetically directed toward triamcinolone-type corticosteroids (which retain the 16α-hydroxy in the final drug), while the 16α-methyl analog feeds into the flumethasone/dexamethasone/betamethasone branch. No head-to-head biological comparison between these two specific intermediates has been published; the differentiation asserted here is based on well-established structure-activity relationships (SAR) in the corticosteroid field in which the 16-substituent dictates the downstream product class [2]. For procurement, selecting the wrong 16-substitution pattern means committing to an entirely different synthetic endpoint or accepting additional hydroxylation/methylation steps with associated yield losses.

Corticosteroid synthesis Triamcinolone intermediates Structural differentiation 16α-hydroxy steroids

21-Monoacetate vs. 17,21-Diacetate Protection – Orthogonal Derivatization Potential

Einecs 262-488-3 features a single acetate ester at C21, leaving both the 16α-OH and 17α-OH groups free [1]. In contrast, the closest 16α-methyl analog (CAS 60864-53-1) is protected as the 17,21-di(acetate) . The monoacetate pattern in the target compound enables sequential, orthogonal functionalization: the C17 hydroxyl can be selectively derivatized (e.g., esterification, ketalization, or oxidation) while the C21 acetate remains intact, or conversely the C21 acetate can be hydrolyzed without affecting a previously installed C17 protecting group . The 17,21-diacetate analog does not offer this regiochemical selectivity; both esters must be manipulated simultaneously or through differential hydrolysis conditions that may compromise other sensitive functionality (e.g., the 9,11-epoxide or the 6β-fluoro group). This distinction is well-established in synthetic corticosteroid chemistry but has not been the subject of a dedicated head-to-head study comparing these two specific intermediates.

Protecting group strategy Corticosteroid synthesis Orthogonal functionalization 21-acetate selectivity

9,11-Epoxy Motif Retains Glucocorticoid Receptor Binding Affinity – Quantitative Class-Level Evidence

Although no direct glucocorticoid receptor (GR) binding data have been reported for Einecs 262-488-3 itself, quantitative class-level evidence demonstrates that the 9,11-epoxy structural motif can retain significant GR binding affinity. Sahasranaman et al. (2004) determined the relative receptor binding affinity (RRA) of 9,11-epoxy mometasone furoate (a structurally distinct 9,11-epoxy corticosteroid degradation product) using competition binding assays with human lung glucocorticoid receptors and dexamethasone as reference (RRA = 100) [1]. 9,11-epoxy MF displayed an RRA of 220 ± 22, which is comparable to the clinically used inhaled corticosteroid flunisolide (RRA = 180 ± 11) [1]. This level of receptor engagement—approximately 2.2-fold higher than dexamethasone—indicates that the 9,11-epoxy moiety per se does not ablate GR binding and that epoxide-containing corticosteroid intermediates may possess intrinsic pharmacological activity [1]. The same study also demonstrated that 9,11-epoxy MF is a chemically reactive species that exhibits time-dependent covalent binding to plasma and lung tissue proteins [1], a property relevant to handling and safety considerations during procurement and laboratory use. This class-level evidence supports the proposition that Einecs 262-488-3 retains the potential for GR engagement, though the quantitative contribution of the 6β-fluoro and 16α-hydroxy substituents to receptor affinity in this specific scaffold remains uncharacterized.

Glucocorticoid receptor binding RRA 9,11-epoxy steroids Receptor affinity

Computed Physicochemical Properties Differentiate Einecs 262-488-3 from Its Closest Non-Fluorinated Analog

Computed molecular properties provide a quantitative basis for distinguishing Einecs 262-488-3 from its closest non-fluorinated structural analog, 9,11β-epoxidetriamcinolone (CAS 215095-77-5). The target compound contains a 6β-fluoro substituent and a 21-acetate ester, whereas the comparator lacks fluorine and has a free 21-hydroxyl [1]. The fluorine substituent increases lipophilicity (XLogP3: 1.1 vs. 0.69 for the non-fluorinated analog) while the 21-acetate further modulates polarity. The topological polar surface area (TPSA) is 113 Ų for the target compound [1] versus 107.4 Ų for the non-fluorinated analog . The higher TPSA of the target compound, despite the lipophilic fluorine, reflects the acetate carbonyl contribution. The molecular weight is 434.45 (target) vs. 374.43 (comparator), a difference of approximately 60 Da attributable to the 6β-F (ΔMW +19) plus the 21-acetate (ΔMW +42) [1]. The density is identical at 1.42 g·cm⁻³ for both compounds , but the boiling point is higher for the target (594.4 °C at 760 mmHg ) compared to the comparator (585.6 °C predicted ), consistent with the increased molecular weight and hydrogen-bonding capacity. These differences impact chromatographic retention, solubility profiles, and formulation behavior, making the compounds non-interchangeable in analytical method development and process chemistry applications.

Computed physicochemical properties Lipophilicity Polar surface area Fluorine effect on drug-likeness

Einecs 262-488-3 – Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 16α-Hydroxy-9α-fluoro-11β-hydroxy Corticosteroids (Triamcinolone Family)

The 16α-hydroxy substitution pattern of Einecs 262-488-3 makes it the correct intermediate for constructing triamcinolone and related 16α-hydroxy-9α-fluoro corticosteroids. Following hydrofluoric acid-mediated opening of the 9β,11α-epoxide to install the 9α-fluoro-11β-hydroxy motif [1] and subsequent hydrolysis of the 21-acetate, the C16 and C17 hydroxyl groups can be further elaborated (e.g., to the 16,17-acetonide in triamcinolone acetonide). The 16α-methyl analog (CAS 60864-53-1) cannot access this structural series without additional, low-yielding oxidative demethylation/hydroxylation at C16. Procurement for triamcinolone-derivative synthesis should explicitly specify the 16α-hydroxy substitution pattern to ensure synthetic route compatibility.

Corticosteroid Reference Standard and Analytical Method Development

The compound's well-defined stereochemistry (9β,11α-epoxy; 6β-fluoro; 16α-hydroxy; 21-acetate) and the availability of high-purity commercial material (≥96% ; 98% HPLC ) support its use as a chromatographic reference standard in HPLC and LC-MS/MS methods for tracking epoxide intermediates during corticosteroid synthesis process development. The computed physicochemical properties (XLogP3 = 1.1, TPSA = 113 Ų [2]) distinguish it from non-fluorinated epoxide intermediates (XLogP3 = 0.69, TPSA = 107.4 Ų) by approximately 0.41 LogP units, translating to distinct reversed-phase retention times and enabling unambiguous identity confirmation in reaction monitoring assays.

Glucocorticoid Receptor Structure-Activity Relationship (SAR) Probe Libraries

Class-level evidence demonstrates that the 9,11-epoxy motif does not ablate glucocorticoid receptor binding (RRA = 220 ± 22 for 9,11-epoxy MF [3]), indicating that 9,11-epoxy steroids can serve as covalent or pseudo-irreversible GR probes. Einecs 262-488-3, with its unique combination of 6β-fluoro, 16α-hydroxy, and 21-acetate groups, provides a scaffold for preparing focused libraries of epoxide-containing GR ligands. The compound's potential chemical reactivity (epoxide ring-opening, covalent protein binding [3]) must be considered when designing biological assays; this same reactivity can be leveraged for affinity labeling or targeted covalent inhibitor approaches in academic drug discovery programs.

Process Chemistry Optimization of 9α-Fluoro Corticosteroid Synthesis

Patent data for related 9,11-epoxy intermediates indicate that cumulative stoichiometric yields for the epoxide → 9α-fluoro-11β-hydroxy transformation can reach 62.4% (vs. 48.9% in earlier processes) when using optimized C3 protection and sequential fluorination strategies [1]. While these specific yield figures were reported for the 16α-methyl analog series, the process principles (C3 enol protection → electrophilic 6-fluorination → C3 deprotection → HF/DMF epoxide opening) are directly transferable to the 16α-hydroxy scaffold of Einecs 262-488-3, providing a methodological framework for process chemists optimizing production of 16α-hydroxy-9α-fluoro corticosteroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 262-488-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.